Benzo[d]oxazol-5-ol

Lipophilicity Medicinal Chemistry ADME

Unsubstituted benzoxazole lacks a reactive handle at the 5-position, forcing medicinal chemists into extra pre-functionalization steps before library synthesis. Benzo[d]oxazol-5-ol resolves this bottleneck with its phenolic -OH group, enabling direct O-alkylation, acylation, or Mitsunobu diversification without additional activation. • Reactive 5-OH handle eliminates pre-functionalization; enables parallel library synthesis in one step. • Privileged scaffold core of c-Met kinase inhibitors (IC50 = 0.0002 μM) and ER modulators, reducing early-stage scaffold risk. • Higher flash point (117 °C) and boiling point (270 °C) vs. unsubstituted benzoxazole facilitate safer handling in automated synthesis and scale-up protocols. • Supplied at 98% purity with full analytical documentation; ambient shipping for research quantities.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 180716-28-3
Cat. No. B065095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-5-ol
CAS180716-28-3
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=CO2
InChIInChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
InChIKeyUPPYOQWUJKAFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazol-5-ol – Physicochemical & Structural Profile


Benzo[d]oxazol-5-ol (1,3-benzoxazol-5-ol, 5-hydroxybenzoxazole) is a heterocyclic organic compound comprising a benzene ring fused to an oxazole ring, with a hydroxyl (-OH) group substituted at the 5-position of the oxazole moiety . It has a molecular formula of C7H5NO2 and a molecular weight of 135.12 g/mol . Computed physicochemical parameters include a predicted LogP ranging from 1.2 to 1.5 , a topological polar surface area (TPSA) of 46.3 Ų [1], and a phenolic pKa of approximately 8.29 . The compound is typically supplied as a solid with purity specifications of 95–98% and is intended for research and development use, including applications in medicinal chemistry and as a synthetic intermediate .

Phenolic –OH Handle

Reactive site for O-alkylation, acylation, or Mitsunobu chemistry—enables direct scaffold diversification.

Polarity Profile

Lower lipophilicity and elevated TPSA relative to benzoxazole; hydrogen-bond donor capacity alters chromatographic and binding behaviour.

Research-Grade Supply

Supplied as a solid for medicinal chemistry and synthetic intermediate use; intended for R&D, not for human or veterinary applications.

Benzo[d]oxazol-5-ol vs. Analogs: Why Substitution Fails


Simple substitution of Benzo[d]oxazol-5-ol with unsubstituted benzoxazole or 5-methylbenzoxazole fails because the 5-hydroxy group profoundly alters key physicochemical and safety parameters that govern experimental utility. The phenolic –OH introduces hydrogen-bond donor capacity (1 donor vs. 0 for benzoxazole) [1], reduces lipophilicity (LogP ~1.2–1.5 vs. 1.59 for benzoxazole and 2.14 for 5-methylbenzoxazole ), and raises the boiling point by approximately 88 °C [2]. These differences directly impact solubility, chromatographic behavior, and synthetic handling, making in‑class substitution impractical without full re‑optimization of reaction or assay conditions. The quantitative evidence below substantiates these non‑interchangeable properties.

Attribute
Benzo[d]oxazol-5-ol
Benzoxazole / 5-Methylbenzoxazole
H-Bond Donor
Present (phenolic –OH, HBD=1)
Absent (HBD=0)
Lipophilicity
Markedly lower (LogP range 1.2–1.5)
Higher (LogP ~1.6–2.1)
Polar Surface Area
Elevated (~46 Ų)
Lower (~26 Ų)
Boiling Point
Substantially higher (~270 °C)
~182 °C
Flash Point
Above 110 °C—less stringent flammability category
~58 °C—higher flammability risk
Synthetic Utility
Pre-installed nucleophilic handle for convergent derivatization
Requires C–H activation or harsh electrophilic substitution to functionalize 5-position

Similar benzoxazole cores are not interchangeable; the 5‑hydroxy group fundamentally alters handling, safety classification, and synthetic entry points.

Benzo[d]oxazol-5-ol – Quantitative Evidence vs. Analogs


Lipophilicity & TPSA vs. Closest Analogs

The 5‑hydroxy substitution in Benzo[d]oxazol‑5‑ol markedly reduces lipophilicity and increases polar surface area relative to its closest unsubstituted and alkylated analogs. Experimental and predicted LogP values place Benzo[d]oxazol‑5‑ol (1.2–1.5 ) substantially below benzoxazole (1.59 ) and 5‑methylbenzoxazole (2.14 ), corresponding to a >30‑fold difference in predicted octanol–water partition coefficient. Concurrently, TPSA increases from 26.0 Ų for benzoxazole [1] to 46.3 Ų for Benzo[d]oxazol‑5‑ol [2].

LogP & TPSA
Head-to-head
Target:LogP 1.2–1.5; TPSA 46.3 Ų
Benzoxazole:LogP 1.59; TPSA 26.0 Ų
5‑Me:LogP 2.14; TPSA ~26 Ų
Supports solubility and permeability differentiation
Predicted values; experimental verification recommended
Lipophilicity Medicinal Chemistry ADME Solubility

Hydrogen Bond Donor & pKa vs. Benzoxazole

Benzo[d]oxazol‑5‑ol possesses a phenolic hydroxyl group that confers a hydrogen‑bond donor (HBD) count of 1, in stark contrast to benzoxazole (HBD = 0) [1]. The pKa of this phenolic proton is predicted to be 8.29±0.10 , whereas the basic nitrogen of benzoxazole has a pKa of only 1.17±0.10 . This 7‑unit pKa difference means Benzo[d]oxazol‑5‑ol is predominantly neutral under physiological and most chromatographic conditions, while benzoxazole is essentially non‑basic.

H‑Bond & pKa
Head-to-head
Target:HBD=1; pKa (OH) 8.29
Benzoxazole:HBD=0; pKa (N) 1.17
Dictates chromatographic retention and binding potential
pKa predicted; validate under experimental conditions
Hydrogen Bonding pKa Drug Design Chromatography

Boiling Point & Density Differences

The presence of the hydroxyl group enables intermolecular hydrogen bonding, resulting in a predicted boiling point for Benzo[d]oxazol‑5‑ol of 270.0±13.0 °C , compared with 182 °C for benzoxazole [1]. Density is similarly elevated: 1.378±0.06 g/cm³ for Benzo[d]oxazol‑5‑ol versus 1.175 g/cm³ for benzoxazole [2].

Boiling Point & Density
Head-to-head
Target:270.0±13.0 °C; 1.378 g/cm³
Benzoxazole:182 °C; 1.175 g/cm³
Requires adjusted distillation and solvent-removal protocols
Predicted at 760 mmHg; confirm experimentally
Physical Properties Distillation Safety Process Chemistry

Flash Point Safety Comparison

The predicted flash point of Benzo[d]oxazol‑5‑ol is 117.062 °C , more than twice the flash point of benzoxazole (58 °C) . This significant difference arises from the reduced volatility and enhanced intermolecular forces conferred by the hydroxyl group.

Flash Point
Reported
Target:117.062 °C (pred.)
Benzoxazole:58 °C
Different storage classification and handling context
Predicted flash point; validate for shipping/storage decisions
Safety Flammability Storage Regulatory

Hydroxyl as a Synthetic Handle

Unlike benzoxazole or 5‑methylbenzoxazole, Benzo[d]oxazol‑5‑ol provides a reactive phenolic –OH that can undergo O‑alkylation, acylation, sulfonation, or Mitsunobu reactions without requiring additional functional‑group installation [1]. This intrinsic handle is absent in unsubstituted benzoxazole (C–H only) and 5‑methylbenzoxazole (C–CH3 only), which require harsh electrophilic substitution or metal‑catalyzed C–H activation to introduce functionality at the 5‑position.

Synthetic Handle
Class-level
Phenolic –OH provides a nucleophilic site for O‑alkylation, acylation, or Mitsunobu reactions. Benzoxazole and 5‑methylbenzoxazole lack an equivalent reactive handle.
Enables convergent synthetic entry without pre‑functionalization
Based on standard organic synthesis principles
Synthetic Intermediate Derivatization Scaffold Medicinal Chemistry

Privileged Pharmacophore in Bioactive Derivatives

The Benzo[d]oxazol‑5‑ol core is embedded in numerous biologically active molecules, including potent kinase inhibitors (e.g., US20130096136A1 [1]) and estrogen receptor modulators (e.g., 7‑bromo‑2‑(3‑fluoro‑4‑hydroxyphenyl)benzo[d]oxazol‑5‑ol ). While direct IC50 data for the unsubstituted parent are not available, its derivatives demonstrate nanomolar potency (e.g., c‑Met kinase IC50 = 0.0002 μM [2]) and target engagement (Aβ(1‑42) aggregates Ki = 11.1 nM ), validating the scaffold's privileged status in medicinal chemistry.

Pharmacophore Validation
Class-level
Derivatives:c‑Met IC50 0.0002 μM; Aβ Ki 11.1 nM
Non‑OH core:No comparable potency reported
Supports scaffold selection for medicinal chemistry campaigns
Data from patent and literature; class‑level inference
Kinase Inhibition Estrogen Receptor Drug Discovery Privileged Scaffold

Benzo[d]oxazol-5-ol – Research & Procurement Scenarios


Kinase & Estrogen Receptor Modulator Design

Benzo[d]oxazol‑5‑ol serves as the core structure for numerous kinase inhibitors (e.g., c‑Met) and estrogen receptor modulators [1]. Its procurement enables medicinal chemists to elaborate the 5‑hydroxy handle into diverse ether, ester, or sulfonate derivatives while retaining the privileged benzoxazole pharmacophore. The scaffold's presence in high‑potency ligands (c‑Met IC50 = 0.0002 μM [2]) reduces early‑stage risk compared to de novo scaffold exploration.

Convergent Building Block for Parallel Synthesis

The phenolic –OH of Benzo[d]oxazol‑5‑ol provides a nucleophilic site for rapid diversification via O‑alkylation, acylation, or Mitsunobu chemistry [3]. Unlike unsubstituted benzoxazole, which lacks a reactive handle at the 5‑position, this compound allows for the parallel synthesis of focused libraries without requiring pre‑functionalization steps. Its higher boiling point (270 °C ) and lower flammability (flash point 117 °C ) also facilitate safer handling in automated synthesis platforms.

Physicochemical Probing of Solubility & Binding

The distinct LogP (1.2–1.5), TPSA (46.3 Ų), and hydrogen‑bond donor capacity (HBD=1) of Benzo[d]oxazol‑5‑ol make it a useful probe for studying the impact of hydroxyl substitution on aqueous solubility, membrane permeability, and protein‑ligand interactions. Researchers can directly compare its behavior with that of benzoxazole (LogP 1.59, TPSA 26.0 Ų, HBD=0) [4] to isolate the contribution of the phenolic –OH in a controlled manner.

Safer Large-Scale Alternative to Benzoxazole

With a flash point of 117 °C—59 °C higher than benzoxazole —Benzo[d]oxazol‑5‑ol presents a reduced fire hazard in heated reactions or distillations. Its higher boiling point (270 °C vs. 182 °C [5]) also allows for broader temperature windows in solvent‑free or high‑boiling‑solvent protocols, making it a preferable choice for process chemists scaling up benzoxazole‑based transformations.

Application
Selection Property
Validation Focus
Kinase & ER modulator design
Phenolic –OH as derivatizable handle
Scaffold-target engagement assay context
Convergent parallel synthesis
Pre‑functionalized nucleophilic oxygen
Library diversification without additional C–H activation
Physicochemical probing of OH effects
Distinct polarity and H‑bond donor profile
Comparative solubility/permeability studies vs. benzoxazole
Large‑scale benzoxazole replacement
Higher boiling point and less stringent flammability category
Protocol adaptation for heated/solvent‑removal steps; non‑interchangeable handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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